![molecular formula C22H12N2O B401729 14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one CAS No. 6829-22-7](/img/structure/B401729.png)
14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one
Overview
Description
14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one, also known as Macrolex Rot E2G, is a chemical compound with the CAS number 6829-22-7 . It has been investigated in various tests such as the Ames test .
Molecular Structure Analysis
The molecular formula of this compound is C22H12N2O . It has a molecular weight of 320.344 g/mol .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the search results .Scientific Research Applications
Organic Semiconductors
14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one derivatives, specifically dialkyl-14H-benzo[4,5]isoquino[2,3-a]perimidin-14-one-3,4,10,11-tetracarboxylic diimides, are notable for their application in organic semiconductors. These compounds exhibit exceptional electron-transporting properties, making them suitable for use in organic optoelectronic devices like organic light-emitting diodes, organic photovoltaic cells, and organic field-effect transistors. The core of these derivatives, due to its larger π-conjugated system and strong electron-withdrawing ability, is especially promising for developing high-performance n-type materials in these applications (Zhu et al., 2012).
Electrochemical and Spectroelectrochemical Studies
The reactivity of perimidine derivatives, including this compound, has been explored in the context of forming multidimensional macromolecules. These compounds exhibit potential in the formation of π-dimeric states, which is significant for the development of cross-linked conducting polymers. The studies include electrochemical and spectroelectrochemical analyses, providing insights into their potential applications in advanced material science (Czichy et al., 2021).
Synthesis and Cytotoxic Activity
A series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, including compounds related to this compound, have been synthesized and studied for their cytotoxic activity. These compounds, particularly those with cationic side chains, have shown potential in anticancer research, exhibiting cytotoxicity against various cancer cell lines (Bu et al., 2001).
Transition Metal Complexes and Biological Activities
1H-perimidine derivatives, including this compound variants, have been synthesized into complexes with transition metals like Copper, Silver, Cobalt, and Ruthenium. These complexes were evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, demonstrating significant biological potential in medical and pharmaceutical research (Bassyouni et al., 2012).
Monoamine Oxidase Inhibition
Perimidinone derivatives of this compound have been investigated for their monoamine oxidase inhibitory activities. These compounds have shown significant potential in the treatment of depression and movement-related disorders due to their selective inhibition of MAO isoforms (Bacho et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,14-diazahexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,13,15,17,19(23),20-undecaen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDFGXDXQKPZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064482 | |
Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6829-22-7 | |
Record name | Solvent Red 179 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 179 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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